BenchChemオンラインストアへようこそ!

4-Chloro-6-fluoro-3-iodoquinoline

Lipophilicity ADME Medicinal Chemistry

4-Chloro-6-fluoro-3-iodoquinoline (CAS 1431364‑01‑0) is a trisubstituted quinoline scaffold bearing chloro, fluoro, and iodo substituents at the 4‑, 6‑, and 3‑positions, respectively. This halogen triad confers orthogonal reactivity: the C‑I bond enables selective Pd‑catalyzed cross‑coupling, the C‑Cl bond permits nucleophilic displacement, and the C‑F substituent modulates electronic properties and metabolic stability.

Molecular Formula C9H4ClFIN
Molecular Weight 307.49 g/mol
CAS No. 1431364-01-0
Cat. No. B1436309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-3-iodoquinoline
CAS1431364-01-0
Molecular FormulaC9H4ClFIN
Molecular Weight307.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)Cl)I
InChIInChI=1S/C9H4ClFIN/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H
InChIKeyFWRVJUMVAKSVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoro-3-iodoquinoline – A Multi-Halogen Quinoline Building Block for Orthogonal Derivatization


4-Chloro-6-fluoro-3-iodoquinoline (CAS 1431364‑01‑0) is a trisubstituted quinoline scaffold bearing chloro, fluoro, and iodo substituents at the 4‑, 6‑, and 3‑positions, respectively [1]. This halogen triad confers orthogonal reactivity: the C‑I bond enables selective Pd‑catalyzed cross‑coupling, the C‑Cl bond permits nucleophilic displacement, and the C‑F substituent modulates electronic properties and metabolic stability. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and chemical biology programs that require sequential, chemoselective functionalization of the quinoline core.

4-Chloro-6-fluoro-3-iodoquinoline – Why In‑Class Analogs Cannot Simply Be Interchanged


The three halogen atoms in 4‑chloro‑6‑fluoro‑3‑iodoquinoline [1] differ markedly in bond strength, polarizability, and trans‑metalation kinetics, enabling selective, sequential transformations that are impossible with mono‑ or di‑halogenated analogs [2]. Consequently, a procurement decision to substitute this scaffold with, for example, 4‑chloro‑6‑fluoroquinoline (lacking C‑3 iodine) or 4‑chloro‑3‑iodoquinoline (lacking C‑6 fluorine) eliminates the unique synthetic versatility that is the principal rationale for selecting this specific compound. Direct head‑to‑head comparative biological or physicochemical data for the exact structure are scarce; the differentiation arguments below therefore rely on computed property comparisons and class‑level inferences from structurally related 3‑iodoquinoline and halogenated quinoline platforms.

4-Chloro-6-fluoro-3-iodoquinoline – Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA) – Elevated LogP vs. Non‑Iodinated and Non‑Fluorinated Quinoline Analogs

The presence of iodine at C‑3 and fluorine at C‑6 increases computed lipophilicity relative to analogs lacking one or both halogens [1][2][3]. Higher logP can correlate with enhanced passive membrane permeability and is a key parameter for CNS drug design.

Lipophilicity ADME Medicinal Chemistry

Hydrogen‑Bond Acceptor Count – Additional H‑Bond Acceptor vs. 4‑Chloro‑3‑iodoquinoline

The 6‑fluoro substituent contributes an additional hydrogen‑bond acceptor (HBA) compared to the 6‑unsubstituted analog [1][2]. The target compound has two HBA groups (the quinoline nitrogen and the fluorine), whereas 4‑chloro‑3‑iodoquinoline has only one (the quinoline nitrogen).

H‑Bonding Solubility Molecular Recognition

Orthogonal Reactivity in Pd‑Catalyzed Cross‑Coupling – Exclusive C‑3 Selectivity Enables Sequential Derivatization

In 4‑chloro‑3‑iodoquinoline scaffolds, the C‑3 iodine undergoes Sonogashira coupling with terminal alkynes exclusively, while the C‑4 chlorine remains intact [1]. This contrasts with 4‑chloro‑6‑fluoroquinoline (CAS 391‑77‑5), which lacks a C‑3 halogen and therefore cannot participate in such a chemoselective transformation.

Cross‑Coupling Sonogashira Orthogonal Reactivity

Kinase Selectivity Profile Modulation by Halogen Identity – Iodine Alters Selectivity vs. Chlorine and Bromine Analogs

In a series of halogen‑substituted 4‑anilinoquinolines, the iodine analog (compound 12) displayed distinct kinase binding affinity (KD) values compared to the chlorine (10) and bromine (11) analogs, demonstrating that the halogen identity at the quinoline core can modulate both potency and off‑target profile [1]. Although these data are not from 4‑chloro‑6‑fluoro‑3‑iodoquinoline itself, they establish a class‑level principle that the iodine substituent provides a unique selectivity fingerprint.

Kinase Selectivity GAK RIPK2 Chemical Probe

4-Chloro-6-fluoro-3-iodoquinoline – High‑Value Application Scenarios Grounded in Differentiation Evidence


Sequential Pd‑Catalyzed Derivatization for Focused Quinoline Library Synthesis

The exclusive C‑3 selectivity of Sonogashira coupling on the 3‑iodo group, with the 4‑chloro remaining intact, enables a two‑step protocol: first, C‑3 alkynylation; second, C‑4 Suzuki coupling or nucleophilic displacement [1]. This orthogonal strategy dramatically accelerates the construction of diverse trisubstituted quinoline libraries for screening programs, whereas non‑iodinated analogs cannot support the initial C‑3 coupling.

Kinase Chemical Probe Lead Generation Requiring Distinct Selectivity Fingerprints

For research groups targeting the NAK‑family kinases (GAK, AAK1, STK16, BMP2K) or RIPK2, the iodine‑substituted quinoline core provides a selectivity profile that is differentiated from the chloro‑ or bromo‑substituted variants [1]. Procuring the iodo‑scaffold early in a hit‑expansion campaign allows exploration of a distinct selectivity space without additional synthetic burden.

CNS‑Penetrant Compound Optimization Campaigns

The elevated computed XLogP3‑AA (3.6) of 4‑chloro‑6‑fluoro‑3‑iodoquinoline, compared to non‑iodinated analog 4‑chloro‑6‑fluoroquinoline (2.9), positions this scaffold as a more lipophilic starting point for CNS drug discovery programs where higher logP is correlated with improved blood‑brain barrier permeability [1][2].

Structure‑Activity Relationship (SAR) Studies Targeting 6‑Position H‑Bond Interactions

The additional hydrogen‑bond acceptor contributed by the 6‑fluoro substituent (HBA count = 2) vs. 4‑chloro‑3‑iodoquinoline (HBA = 1) makes this compound the preferred scaffold when probing H‑bond interactions at the quinoline 6‑position with a biological target [1][3]. This property directly influences SAR interpretation and compound prioritization.

Quote Request

Request a Quote for 4-Chloro-6-fluoro-3-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.